3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
“3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as 3-Acetylbiphenyl, 3′-Phenylacetophenone, Methyl (3-biphenylyl) ketone, 1-(1,1′-Biphenyl-3-yl)ethanone, and 1-(Biphenyl-3-yl)ethanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of biphenyl with a mixture of activated iron(III) oxide (Fe2O3) and acetyl chloride can produce 1-([1,1’-biphenyl]-4-yl)ethan-1-one . Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide is treated with a Lewis acid in the presence of an aromatic ring .Molecular Structure Analysis
The molecular structure of “3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde” consists of a biphenyl group with an acetyl group attached to one of the phenyl rings . The InChI key for this compound is HUHQPWCDGRZWMH-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antiprotozoal Agents
3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde derivatives have been studied for their potential as antimicrobial and antiprotozoal agents. These compounds have shown promise in combating various bacterial and protozoal infections, which is crucial in the development of new therapeutic drugs .
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, particularly in the development of OLEDs, biphenyl derivatives like 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde play a significant role. They are used in the creation of semiconducting layers that are essential for the function of OLEDs, which are used in displays and lighting .
Agriculture: Pesticides and Herbicides
The biphenyl moiety, a part of the 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde structure, is integral in the synthesis of various agricultural chemicals. These compounds are utilized in the production of pesticides and herbicides, aiding in crop protection and yield improvement .
Liquid Crystals
Biphenyl derivatives are key components in the synthesis of liquid crystals. These materials are used in liquid crystal displays (LCDs), which are prevalent in monitors, televisions, and other display technologies. The unique properties of these compounds allow for the precise control of light, enabling clear and vibrant displays .
Pharmacological Activities: Drug Development
The structure of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is conducive to modification, making it a valuable scaffold in drug development. It has been associated with various pharmacological activities, including anti-inflammatory and analgesic properties, which are important in the creation of new medications .
Active Pharmaceutical Ingredients (APIs)
Compounds like 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde are often used in the synthesis of APIs due to their chemical stability and reactivity. These APIs are the active components in medications that produce the intended effects, such as treating diseases or alleviating symptoms .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that acylated aromatic compounds like this can interact with various biological targets, including enzymes and receptors .
Mode of Action
Acylated aromatic compounds are known to undergo friedel-crafts acylation reactions . This involves the introduction of an acyl group onto the aromatic ring, which can alter the compound’s interaction with its targets .
Biochemical Pathways
Acetyl-coa, a key precursor for many biochemical compounds, is known to be involved in various pathways, including the tricarboxylic acid cycle . It’s plausible that 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, as an acylated compound, could influence these pathways.
Pharmacokinetics
The pharmacokinetics of similar acylated compounds have been studied .
Result of Action
Acylated aromatic compounds can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other substances in the environment can influence the compound’s interactions with its targets.
properties
IUPAC Name |
4-(3-acetylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNXEJDOTXIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde |
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